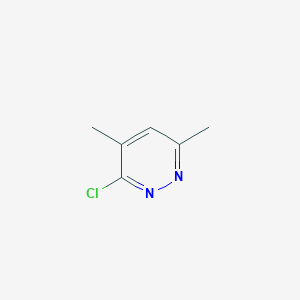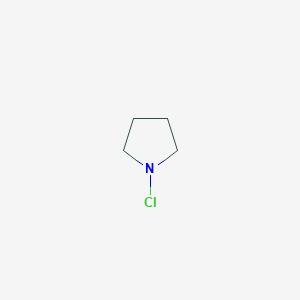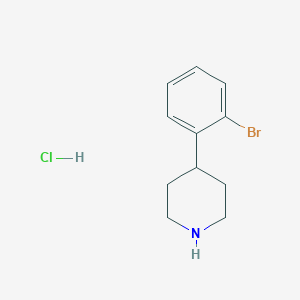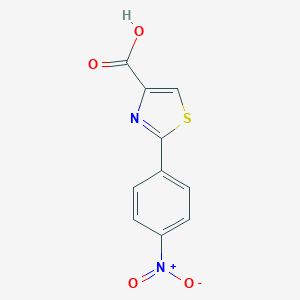
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid
Vue d'ensemble
Description
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid is a compound that contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are aromatic compounds that have a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a nitrophenyl group, which consists of a benzene ring with a carbon bearing a nitro group .
Applications De Recherche Scientifique
-
Synthesis of 2,2′-(4-Nitrophenyl) Dipyrromethane
- Application : The compound is synthesized using a SO3H-functionalized ionic liquid catalyst in Pickering-emulsion-based packed-bed microreactors .
- Method : A stable water-in-oil Pickering emulsion was fabricated with SO3H-functionalized ionic liquid and surface-modified silica nanoparticles . This was used for the synthesis of 2,2′-(4-nitrophenyl) dipyrromethane in a packed-bed microreactor .
- Results : The process exhibited high reaction activity and product selectivity . The synthesis resulted in a higher yield (90%) compared to other methods .
-
Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Application : The derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide are studied for their pharmacological activities .
- Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
- Results : The compounds showed promising antimicrobial activity and were found to be active against breast cancer cell line .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Method : Researchers synthesize various scaffolds of indole for screening different pharmacological activities . The biological activities are then tested using appropriate in vitro and in vivo models .
- Results : Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
-
Synthesis of 4-Nitrophenyl Acetate
- Application : 4-Nitrophenyl acetate is a compound used in various chemical reactions as a reagent .
- Method : The synthesis of 4-Nitrophenyl acetate involves the reaction of acetic acid with 4-nitrophenol .
- Results : The product, 4-Nitrophenyl acetate, is a versatile reagent used in the synthesis of various organic compounds .
-
Synthesis of 2-Naphthol Derivatives
- Application : 2-Naphthol, a homologue of phenol, is a valuable precursor for the synthesis of diverse heterocyclic compounds .
- Method : The synthesis of 2-Naphthol derivatives involves various organic synthesis techniques .
- Results : The synthesized 2-Naphthol derivatives have been used in various fields due to their diverse chemical properties .
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCOHAMYOJGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363044 | |
| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |
CAS RN |
17228-97-6 | |
| Record name | 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

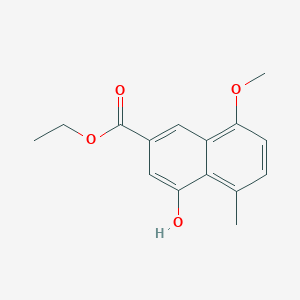
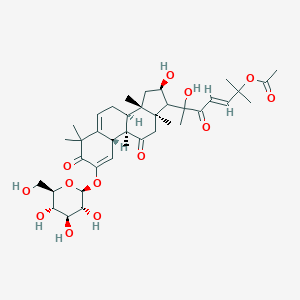
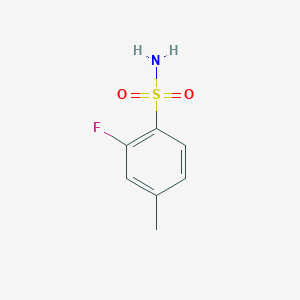
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
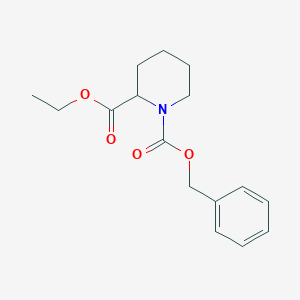
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
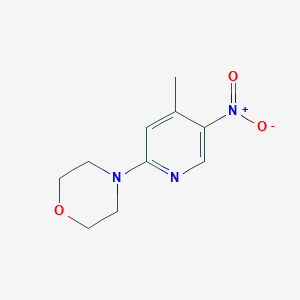
![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)
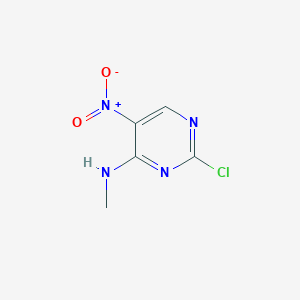
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
